molecular formula C19H32O B14200491 (1-Methoxy-2-methylundecyl)benzene CAS No. 920753-81-7

(1-Methoxy-2-methylundecyl)benzene

Katalognummer: B14200491
CAS-Nummer: 920753-81-7
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: VGOZRMKTBJRPOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxy-2-methylundecyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a methylundecyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-methylundecyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxy-2-methylundecyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

(1-Methoxy-2-methylundecyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1-Methoxy-2-methylundecyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anisole (1-Methoxybenzene): Similar structure but lacks the methylundecyl chain.

    Toluene (Methylbenzene): Contains a methyl group instead of a methoxy group.

    1-Methoxy-2-methylbenzene: Similar structure but with a shorter alkyl chain.

Uniqueness

(1-Methoxy-2-methylundecyl)benzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and influences its solubility and interactions with other molecules compared to its shorter-chain analogs.

Eigenschaften

CAS-Nummer

920753-81-7

Molekularformel

C19H32O

Molekulargewicht

276.5 g/mol

IUPAC-Name

(1-methoxy-2-methylundecyl)benzene

InChI

InChI=1S/C19H32O/c1-4-5-6-7-8-9-11-14-17(2)19(20-3)18-15-12-10-13-16-18/h10,12-13,15-17,19H,4-9,11,14H2,1-3H3

InChI-Schlüssel

VGOZRMKTBJRPOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(C)C(C1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.